Cas no 951891-63-7 (2-Chloro-3-(2,4-dimethylphenyl)-1-propene)
2-Chloro-3-(2,4-dimethylphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-3-(2,4-DIMETHYLPHENYL)-1-PROPENE
- 1-(2-chloroprop-2-en-1-yl)-2,4-dimethylbenzene
- 2-Chloro-3-(2,4-dimethylphenyl)-1-propene
-
- MDL: MFCD07775062
- Inchi: 1S/C11H13Cl/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3
- InChI Key: DLKQQGYIHPXVFD-UHFFFAOYSA-N
- SMILES: ClC(=C)CC1C=CC(C)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Topological Polar Surface Area: 0
2-Chloro-3-(2,4-dimethylphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C085520-250mg |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene |
951891-63-7 | 250mg |
$ 365.00 | 2022-06-01 | ||
| TRC | C085520-500mg |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene |
951891-63-7 | 500mg |
$ 605.00 | 2022-06-01 | ||
| Fluorochem | 200466-1g |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene |
951891-63-7 | 97% | 1g |
£303.00 | 2022-03-01 | |
| Fluorochem | 200466-5g |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene |
951891-63-7 | 97% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 200466-25g |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene |
951891-63-7 | 97% | 25g |
£2053.00 | 2022-03-01 | |
| abcr | AB360418-1 g |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene; 97% |
951891-63-7 | 1g |
€455.00 | 2023-06-20 | ||
| abcr | AB360418-5 g |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene; 97% |
951891-63-7 | 5g |
€1373.40 | 2023-06-20 | ||
| abcr | AB360418-1g |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene, 97%; . |
951891-63-7 | 97% | 1g |
€794.00 | 2025-04-14 | |
| abcr | AB360418-5g |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene; 97% |
951891-63-7 | 5g |
€1373.40 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644097-1g |
1-(2-Chloroallyl)-2,4-dimethylbenzene |
951891-63-7 | 98% | 1g |
¥4625.00 | 2024-04-24 |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene Suppliers
2-Chloro-3-(2,4-dimethylphenyl)-1-propene Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-Chloro-3-(2,4-dimethylphenyl)-1-propene
2-Chloro-3-(2,4-dimethylphenyl)-1-propene: A Comprehensive Overview
2-Chloro-3-(2,4-dimethylphenyl)-1-propene, also identified by its CAS number 951891-63-7, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a chlorinated propene moiety with a substituted aromatic ring. The presence of the chlorine atom and the 2,4-dimethylphenyl group imparts distinct chemical properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene typically involves a combination of nucleophilic substitution and elimination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of transition metal catalysts to enhance the reaction yield and selectivity. These developments underscore the importance of this compound in modern organic synthesis.
One of the most notable applications of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene is in the field of polymer chemistry. Its ability to undergo polymerization under specific conditions has led to the development of novel materials with tailored mechanical and thermal properties. For example, studies have shown that polymers derived from this compound exhibit excellent resistance to UV degradation and high thermal stability, making them ideal for use in high-performance coatings and adhesives.
In addition to its role in polymer science, 2-Chloro-3-(2,4-dimethylphenyl)-1-propene has also found applications in drug discovery and agrochemicals. Its structure allows for selective interactions with biological targets, making it a promising candidate for designing new bioactive molecules. Recent research has focused on modifying the substituents on the aromatic ring to enhance bioavailability and efficacy. These efforts have yielded several lead compounds that are currently under preclinical evaluation.
The physical and chemical properties of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene are well-documented. It exists as a colorless liquid at room temperature with a boiling point of approximately 78°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but may degrade under harsh acidic or basic environments.
From an environmental perspective, understanding the fate and transport of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have employed advanced analytical techniques to investigate its biodegradation pathways. Findings suggest that microbial degradation plays a significant role in its removal from aqueous environments, although further research is needed to fully understand its environmental behavior.
In conclusion, 2-Chloro-3-(2,4-dimethylphenyl)-1-propene (CAS No. 951891-63-7) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, coupled with advancements in synthetic methodologies and application development, positions it as an important molecule in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to remain a focal point for innovation in materials science and beyond.
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